molecular formula C7H13NO3 B588338 2-Methylbutyrylglycine-d9 CAS No. 1219798-77-2

2-Methylbutyrylglycine-d9

Cat. No.: B588338
CAS No.: 1219798-77-2
M. Wt: 168.24
InChI Key: HOACIBQKYRHBOW-APXHDBETSA-N
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Description

2-Methylbutyrylglycine-d9 is a deuterium-labeled derivative of 2-Methylbutyrylglycine. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyrylglycine-d9 involves the deuteration of 2-Methylbutyrylglycine. . The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The product is then purified through techniques such as crystallization or chromatography to meet the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyrylglycine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include deuterated carboxylic acids, alcohols, amines, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis or as standards in analytical studies .

Mechanism of Action

The mechanism of action of 2-Methylbutyrylglycine-d9 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its metabolic fate using techniques such as mass spectrometry. The molecular targets and pathways involved include enzymes and transporters that interact with 2-Methylbutyrylglycine, facilitating its metabolism and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbutyrylglycine-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. The presence of deuterium atoms also affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and metabolic research .

Properties

IUPAC Name

2-[[2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i1D3,2D3,3D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACIBQKYRHBOW-APXHDBETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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